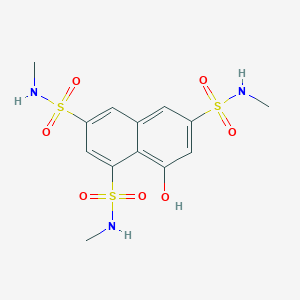
8-hydroxy-N,N',N''-trimethylnaphthalene-1,3,6-trisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of three sulfonamide groups attached to a naphthalene ring, which is further substituted with hydroxy and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide typically involves multi-step organic reactions. The starting material is often naphthalene, which undergoes sulfonation to introduce sulfonic acid groups at the 1, 3, and 6 positions. This is followed by the introduction of hydroxy and methyl groups through various substitution reactions. The final step involves the conversion of sulfonic acids to sulfonamides using amine reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents and catalysts used in these processes include sulfuric acid, chlorosulfonic acid, and various amines.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield naphthoquinone derivatives, while reduction of sulfonamides may produce corresponding amines.
Aplicaciones Científicas De Investigación
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in biochemical assays and as a labeling agent for studying biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical formulations.
Mecanismo De Acción
The mechanism of action of 8-hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups play a crucial role in binding to target molecules, influencing their activity. This compound can modulate enzymatic functions, disrupt microbial cell walls, and interfere with cellular signaling pathways, leading to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxy-N,N,N′,N′,N″,N″-hexamethylpyrene-1,3,6-trisulfonamide: Known for its fluorescence properties and used as a pH indicator.
8-Hydroxy-N1,N3,N6-tris(2-hydroxyethyl)-N1,N3,N6-trimethylpyrene-1,3,6-trisulfonamide: Another derivative with distinct chemical properties.
Uniqueness
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide stands out due to its specific substitution pattern on the naphthalene ring, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C13H17N3O7S3 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
8-hydroxy-1-N,3-N,6-N-trimethylnaphthalene-1,3,6-trisulfonamide |
InChI |
InChI=1S/C13H17N3O7S3/c1-14-24(18,19)9-4-8-5-10(25(20,21)15-2)7-12(26(22,23)16-3)13(8)11(17)6-9/h4-7,14-17H,1-3H3 |
Clave InChI |
RGJZPSDICVDSMA-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2S(=O)(=O)NC)S(=O)(=O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12465851.png)
![4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-benzimidazol-6-yl]imino}methyl]phenol](/img/structure/B12465857.png)

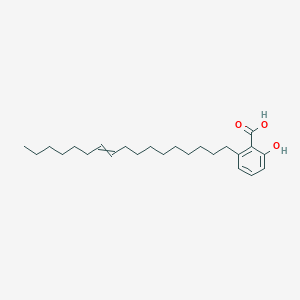
![N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B12465873.png)

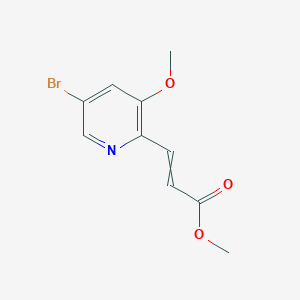
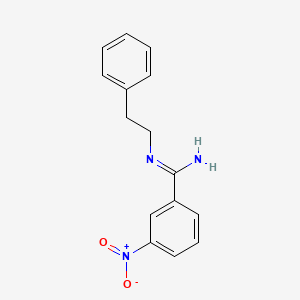
![4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B12465903.png)
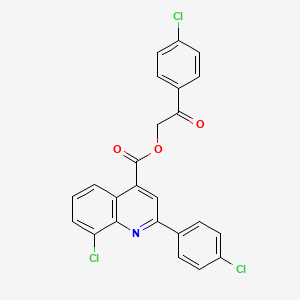
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide](/img/structure/B12465911.png)
![3,3-dimethyl-2-oxobutyl 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12465920.png)
![4-({2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid](/img/structure/B12465922.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)benzamide](/img/structure/B12465924.png)
